molecular formula C7H4BF3KNO B13467916 Potassium benzo[d]oxazol-5-yltrifluoroborate

Potassium benzo[d]oxazol-5-yltrifluoroborate

Katalognummer: B13467916
Molekulargewicht: 225.02 g/mol
InChI-Schlüssel: LAYVJZKRALCEKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potassium benzo[d]oxazol-5-yltrifluoroborate is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions. The compound’s structure includes a benzo[d]oxazole ring, which is a fused heterocyclic system containing both nitrogen and oxygen atoms, and a trifluoroborate group, which is known for its electron-withdrawing properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of potassium benzo[d]oxazol-5-yltrifluoroborate typically involves the reaction of benzo[d]oxazole derivatives with boron trifluoride etherate in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: Potassium benzo[d]oxazol-5-yltrifluoroborate is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between an organoboron compound and an organic halide in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), organic halides (e.g., aryl bromides), bases (e.g., potassium carbonate).

    Conditions: The reactions are typically carried out in polar solvents such as ethanol or water, under mild temperatures ranging from 50°C to 100°C.

Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Wissenschaftliche Forschungsanwendungen

Potassium benzo[d]oxazol-5-yltrifluoroborate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: It is involved in the development of new pharmaceuticals, especially those targeting specific biological pathways.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable and functionalized products.

Wirkmechanismus

The mechanism by which potassium benzo[d]oxazol-5-yltrifluoroborate exerts its effects is primarily through its role as a reagent in cross-coupling reactions. The trifluoroborate group acts as an electron-withdrawing group, stabilizing the intermediate species formed during the reaction. This stabilization facilitates the transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst, leading to the formation of the desired product.

Vergleich Mit ähnlichen Verbindungen

  • Potassium benzofurazan-5-trifluoroborate
  • Potassium benzo[c][1,2,5]oxadiazole-5-trifluoroborate

Comparison: While all these compounds contain the trifluoroborate group, their heterocyclic rings differ. Potassium benzo[d]oxazol-5-yltrifluoroborate contains a benzo[d]oxazole ring, which provides unique electronic properties and reactivity compared to the benzofurazan and benzo[c][1,2,5]oxadiazole rings. This uniqueness makes it particularly valuable in specific cross-coupling reactions where the electronic properties of the benzo[d]oxazole ring can enhance the reaction’s efficiency and selectivity.

Eigenschaften

Molekularformel

C7H4BF3KNO

Molekulargewicht

225.02 g/mol

IUPAC-Name

potassium;1,3-benzoxazol-5-yl(trifluoro)boranuide

InChI

InChI=1S/C7H4BF3NO.K/c9-8(10,11)5-1-2-7-6(3-5)12-4-13-7;/h1-4H;/q-1;+1

InChI-Schlüssel

LAYVJZKRALCEKY-UHFFFAOYSA-N

Kanonische SMILES

[B-](C1=CC2=C(C=C1)OC=N2)(F)(F)F.[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.